Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride is an organic compound that serves as an important building block in synthetic chemistry. Its structure incorporates a piperidine moiety, which is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. This compound is primarily utilized in the synthesis of more complex molecules and has potential applications in pharmaceutical development.
This compound can be classified under the category of piperidine derivatives, specifically as an acetate ester. It is often sourced from chemical suppliers and is utilized in both academic and industrial research settings. The specific hydrochloride salt form indicates that it has been protonated, enhancing its solubility in aqueous solutions, which is beneficial for various applications in organic synthesis and biological studies.
The synthesis of Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride typically involves several steps:
The synthetic pathways often employ techniques such as:
The molecular formula of Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride is . The structure features:
CC(=O)Oc1ccc(cc1)C(c2ccccn2)c3ccccn3
InChI=1S/C15H20N2O3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15
Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating properties of the piperidine ring and the electron-withdrawing effects of the acetate group, which can facilitate various substitution reactions.
The mechanism of action for Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride largely depends on its use in biological systems. In general, compounds containing piperidine rings exhibit interactions with neurotransmitter receptors, potentially influencing pathways related to:
Data on specific interactions would require empirical studies involving receptor binding assays or pharmacological evaluations.
Relevant data from various studies indicate that maintaining appropriate storage conditions is crucial for preserving its integrity over time.
Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride finds applications in:
The assembly of the piperidinyloxy-phenyl core employs convergent strategies with distinct advantages in stereochemical control and functional group compatibility. Key approaches include:
Table 1: Comparative Analysis of Core Assembly Methods
Method | Solvent System | Temperature (°C) | Yield (%) | Key Impurities |
---|---|---|---|---|
Nucleophilic Displacement | DMF/KI | 100-110 | 75-85 | Dialkylated byproducts |
Phase-Transfer Alkylation | Toluene/H₂O | 80 | 70-78 | Residual benzyl derivatives |
Reductive Amination | MeOH/H₂O | 25 (RT) | 65-70 | Des-chloro analogs |
Functionalization of the acetate group requires precise optimization to avoid hydrolysis or decarboxylation:
Salt formation is critical for stability and crystallinity:
Table 2: Hydrochloride Salt Crystallization Optimization
Crystallization Solvent | Anti-Solvent | Purity (%) | Crystal Form | Particle Size (D90) |
---|---|---|---|---|
Isopropanol | n-Heptane | 99.7 | I (stable) | 45 µm |
Ethanol/H₂O (3:1) | None | 99.5 | I (stable) | 120 µm |
Acetone | Methyl tert-butyl ether | 98.9 | II (metastable) | 30 µm |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: